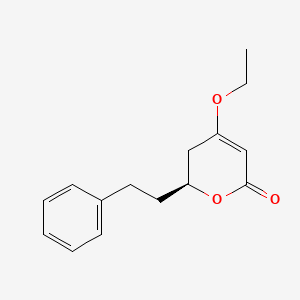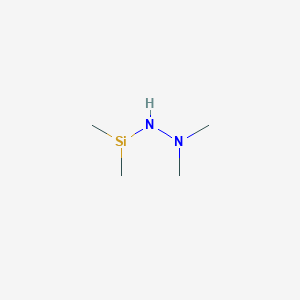
Dimethyl(2,2-dimethylhydrazino)silane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Dimethylsilyl)-1,1-dimethylhydrazine is an organosilicon compound characterized by the presence of both silicon and nitrogen atoms within its molecular structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Dimethylsilyl)-1,1-dimethylhydrazine typically involves the reaction of dimethylhydrazine with a silicon-containing reagent. One common method is the reaction of 1,1-dimethylhydrazine with chlorodimethylsilane in the presence of a base such as triethylamine. The reaction proceeds under mild conditions, typically at room temperature, and yields the desired product with high efficiency.
Industrial Production Methods
While specific industrial production methods for 2-(Dimethylsilyl)-1,1-dimethylhydrazine are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive intermediates and by-products.
化学反応の分析
Types of Reactions
2-(Dimethylsilyl)-1,1-dimethylhydrazine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silicon-containing oxides.
Reduction: Reduction reactions can lead to the formation of silicon-hydride species.
Substitution: The hydrazine moiety can participate in nucleophilic substitution reactions, where the nitrogen atoms act as nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions, often in the presence of a base to facilitate the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield silicon oxides, while substitution reactions can produce a variety of silicon-nitrogen compounds.
科学的研究の応用
2-(Dimethylsilyl)-1,1-dimethylhydrazine has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of silicon-nitrogen bonds.
Biology: The compound can be used in the synthesis of biologically active molecules, potentially serving as a precursor for pharmaceuticals.
Medicine: Research into its potential medicinal properties is ongoing, with interest in its ability to form stable silicon-containing compounds.
Industry: It is used in the production of advanced materials, including silicon-based polymers and coatings.
作用機序
The mechanism by which 2-(Dimethylsilyl)-1,1-dimethylhydrazine exerts its effects involves the interaction of its silicon and nitrogen atoms with various molecular targets. The silicon atom can form strong bonds with oxygen and carbon, while the nitrogen atoms can participate in hydrogen bonding and nucleophilic attacks. These interactions enable the compound to act as a versatile reagent in chemical reactions, facilitating the formation of complex molecular structures.
類似化合物との比較
Similar Compounds
1,2-Bis(dimethylsilyl)benzene: Another organosilicon compound with similar reactivity but different structural properties.
Bis(trimethylsilyl)amine: A compound with two trimethylsilyl groups attached to an amine, used in similar synthetic applications.
Uniqueness
2-(Dimethylsilyl)-1,1-dimethylhydrazine is unique due to its specific combination of silicon and nitrogen atoms, which imparts distinct reactivity and stability. This makes it particularly useful in applications requiring the formation of stable silicon-nitrogen bonds.
特性
分子式 |
C4H13N2Si |
|---|---|
分子量 |
117.24 g/mol |
InChI |
InChI=1S/C4H13N2Si/c1-6(2)5-7(3)4/h5H,1-4H3 |
InChIキー |
MNEKDNHUJSQVPU-UHFFFAOYSA-N |
正規SMILES |
CN(C)N[Si](C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


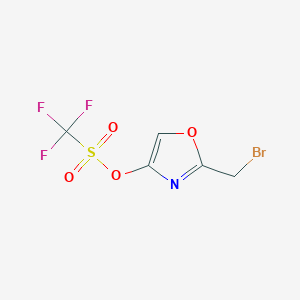
![1H-Cyclopenta[5,6]thiopyrano[2,3-D]imidazole](/img/structure/B14240657.png)


![1-[5-(2-Aminopyridin-4-yl)-4-(3-methylphenyl)-1,3-thiazol-2-yl]ethyl benzoate](/img/structure/B14240668.png)
![Acetamide, N-(2,6-dimethylphenyl)-2-[(diphenylmethylene)amino]-](/img/structure/B14240678.png)
![4-[4-(3-Chlorophenyl)-2-(1,1-difluoroethyl)-1,3-thiazol-5-yl]pyridin-2-amine](/img/structure/B14240688.png)
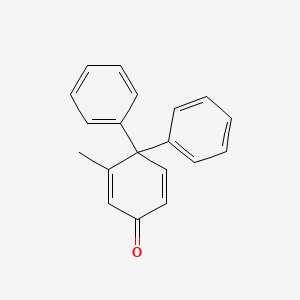
![3-Azabicyclo[4.1.0]hepta-1,3,5-triene](/img/structure/B14240703.png)
![Ethanone, 1-[2,5-dimethyl-1-[(1R)-1-phenylethyl]-1H-pyrrol-3-yl]-](/img/structure/B14240704.png)
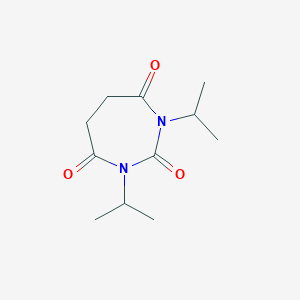
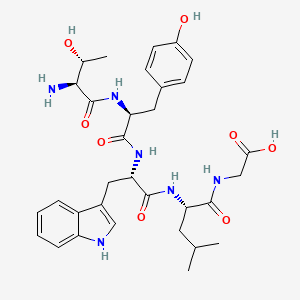
![2,8-Diazabicyclo[4.2.0]octa-1,3,5-trien-7-one](/img/structure/B14240726.png)
